9-(3,4-Dimethyl-5-propylfuran-2-YL)nonanoic acid
Overview
Description
“9-(3,4-Dimethyl-5-propylfuran-2-YL)nonanoic acid” is a type of heterocyclic fatty acid . It is also known by the abbreviation “9D3” and has the molecular formula C18H30O3 . The compound belongs to the main class of fatty acyls and the subclass of fatty acids and conjugates .
Molecular Structure Analysis
The molecular structure of “9-(3,4-Dimethyl-5-propylfuran-2-YL)nonanoic acid” can be represented by the SMILES string:CCCC1=C(C)C(C)=C(CCCCCCCC(=O)O)O1
. The InChI representation is InChI=1S/C18H30O3/c1-4-11-16-14(2)15(3)17(21-16)12-9-7-5-6-8-10-13-18(19)20/h4-13H2,1-3H3,(H,19,20)
. The compound has 21 heavy atoms, 1 ring, and 1 aromatic ring . Physical And Chemical Properties Analysis
The compound “9-(3,4-Dimethyl-5-propylfuran-2-YL)nonanoic acid” has a density of 1.0±0.1 g/cm3, a boiling point of 456.5±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 95.2±0.3 cm3, a topological polar surface area of 50 Å2, and a logP of 7.49 .Scientific Research Applications
Peroxidase Inhibition
9-(3,4-Dimethyl-5-pentyl-furan-2-yl) nonanoic acid and its related compound, 9-(3,4-dimethyl-5-propyl-furan-2-yl) nonanoic acid, have been identified as inhibitors of horseradish peroxidase. These compounds are competitive inhibitors, demonstrating the significance of both the furan heterocycle and a polar side chain for their inhibitory activity (Fuchs & Spiteller, 1999).
Antioxidant Properties in Food
Furan fatty acids (FuFAs), including 9-(3,4-dimethyl-5-propylfuran-2-yl)-nonanoic acid, are noted for their excellent antioxidant properties in food. The unique FuFA profiles found in various fungi, such as Agaricus and Pleurotus, demonstrate the potential use of these compounds in enhancing food preservation (Müller et al., 2022).
Fluorescent Probes in Biological Studies
9-(2-Anthryl)-nonanoic acid, a compound structurally similar to 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid, has been utilized as a photoactivatable fluorescent probe. It is incorporated into the glycerophospholipids of Chinese hamster ovary cells, aiding in the study of lipid dynamics in biological membranes (Dupou, López, & Tocanne, 1988).
Marine Oil and Health Products
In marine sources, including fish and commercially available marine oil products, furan fatty acids like 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid are present and contribute to the health-promoting properties of these products (Jensen, Ragnarsdóttir, & Johannsson, 2019).
properties
IUPAC Name |
9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-4-11-16-14(2)15(3)17(21-16)12-9-7-5-6-8-10-13-18(19)20/h4-13H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZGYZMOQZXEOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(O1)CCCCCCCCC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553384 | |
Record name | 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-Dimethyl-5-propylfuran-2-YL)nonanoic acid | |
CAS RN |
57818-38-9 | |
Record name | 10,13-Epoxy-11,12-dimethylhexadeca-10,12-dienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57818-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethyl-5-propyl-2-furannonanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061644 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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